2,5-dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
2,5-Dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that contains both pyrazole and pyrimidine rings.
Preparation Methods
The synthesis of 2,5-dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. The reaction conditions often include the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .
Chemical Reactions Analysis
2,5-Dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole and pyrimidine rings.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, which can introduce new functional groups to the compound
Scientific Research Applications
2,5-Dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise as an antitumor agent and is being explored for its potential in drug discovery.
Mechanism of Action
Comparison with Similar Compounds
2,5-Dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one can be compared with other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and potential as an explosive.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits excellent thermal stability and detonation performance.
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2,5-dimethyl-6H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H9N3O/c1-5-4-8(12)11-7(9-5)3-6(2)10-11/h3H,4H2,1-2H3 |
InChI Key |
ZTVBGXSMYFNICI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=O)C1)C |
Origin of Product |
United States |
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